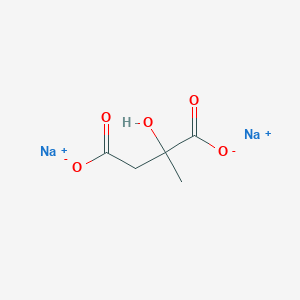
Sodium 2-hydroxy-2-methylsuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-hydroxy-2-methylsuccinate is an organic compound that belongs to the class of hydroxy acids. It is a sodium salt derivative of 2-hydroxy-2-methylsuccinic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-2-methylsuccinate typically involves the neutralization of 2-hydroxy-2-methylsuccinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid sodium salt.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the fermentation of specific microorganisms that produce 2-hydroxy-2-methylsuccinic acid, followed by its neutralization with sodium hydroxide. This method is preferred for its cost-effectiveness and sustainability.
化学反応の分析
Types of Reactions: Sodium 2-hydroxy-2-methylsuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Sodium 2-hydroxy-2-methylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a metabolic intermediate in certain biochemical pathways.
Medicine: It is explored for its potential therapeutic properties and as an excipient in pharmaceutical formulations.
Industry: It is utilized in the production of biodegradable polymers and as a chelating agent in various industrial processes.
作用機序
The mechanism of action of sodium 2-hydroxy-2-methylsuccinate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a metabolic intermediate, participating in enzymatic reactions that convert it into other biologically active compounds. Its effects are mediated through its ability to chelate metal ions and participate in redox reactions, influencing various cellular processes.
類似化合物との比較
Potassium 2-hydroxy-2-methylsuccinate: Similar in structure but with potassium as the counterion instead of sodium.
Calcium 2-hydroxy-2-methylsuccinate: Another similar compound with calcium as the counterion.
Uniqueness: Sodium 2-hydroxy-2-methylsuccinate is unique due to its specific sodium ion, which imparts distinct solubility and reactivity properties compared to its potassium and calcium counterparts. This makes it particularly useful in applications where sodium ions are preferred or required.
特性
分子式 |
C5H6Na2O5 |
|---|---|
分子量 |
192.08 g/mol |
IUPAC名 |
disodium;2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
InChIキー |
BTQHOLMRRYPXGC-UHFFFAOYSA-L |
正規SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate](/img/structure/B13826845.png)
![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
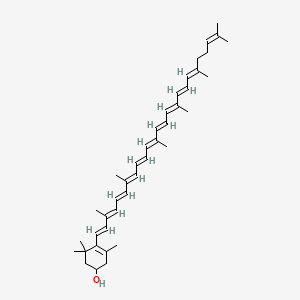
![(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid;azane](/img/structure/B13826859.png)
![Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B13826871.png)
![6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)
![7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate](/img/structure/B13826876.png)

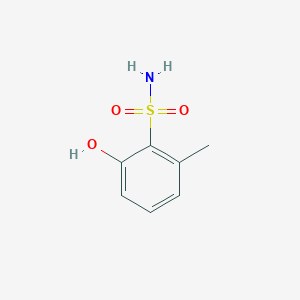
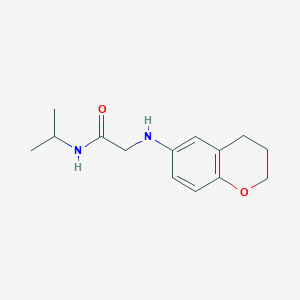
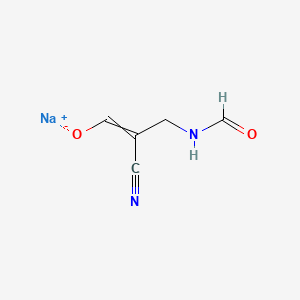

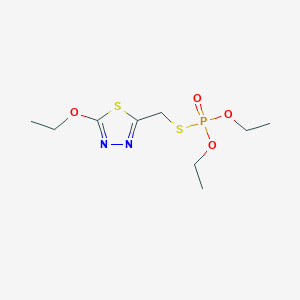
![1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)](/img/structure/B13826919.png)
